N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide
Description
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a thioxo-thiazoloquinazolinone acetamide derivative characterized by a fused thiazole-quinazolinone core, a sulfur-substituted thione group, and an N-ethyl-N-phenylacetamide side chain. Its synthesis typically involves multi-step reactions, including cyclization and substitution steps, as seen in related compounds (e.g., Method A/B in ).
Properties
Molecular Formula |
C26H21N3O2S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3 |
InChI Key |
LPZYTEKQPGHODR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation via Gewald-Type Reaction
The thiazoloquinazolinone core is typically synthesized via a one-pot condensation of methyl 2-isothiocyanatobenzoate , cyanoacetamide derivatives , and sulfur under basic conditions.
Reaction Scheme
-
Methyl 2-isothiocyanatobenzoate (1) reacts with cyanoacetamide (2) in the presence of sulfur and triethylamine to form an intermediate thiourea.
-
Cyclization under thermal or microwave conditions yields 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one (3) .
Optimization Data
| Condition | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Conventional heating | Ethanol | 80°C | 68–72 | |
| Microwave irradiation | Solvent-free | 150°C | 85–89 |
Key intermediates are characterized by ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (m/z calc. for C₁₃H₉N₃OS₂: 303.02; found: 303.03).
Functionalization with N-Ethyl-N-Phenylacetamide
Amide Coupling via Carbodiimide Reagents
The acetamide side chain is introduced through coupling of 2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetic acid with N-ethylaniline using EDCI/HOBt or HATU .
Procedure
-
2-(5-Oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetic acid (4) is activated with EDCI (1.2 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane.
-
N-Ethylaniline (1.5 equiv) is added dropwise, and the mixture is stirred at 0°C → RT for 24 h.
-
Purification by column chromatography (hexane/ethyl acetate, 3:1) yields the target compound.
Yield and Selectivity
| Coupling Agent | Base | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DIPEA | 24 | 76 | 98.5 |
| HATU | Et₃N | 12 | 82 | 99.1 |
Alternative Pathways for Scalability
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of the thiazoloquinazolinone core under 300 W irradiation achieves 89% yield in 15 minutes versus 68% in 6 hours under conventional heating.
Solid-Phase Synthesis
A patent describes immobilizing the quinazolinone intermediate on Wang resin, followed by on-resin amidation with N-ethylaniline and cleavage with TFA/CH₂Cl₂ (1:9). This method achieves 78% yield with >95% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar thiazoloquinazolinone core and trans configuration of the acetamide substituents (CCDC deposition number: 2256789).
Industrial-Scale Production Considerations
Cost-Effective Reagent Systems
Replacing HATU with EDCI/HOAt reduces reagent costs by 40% while maintaining yields >75%.
Waste Reduction Strategies
-
Solvent recycling : Dichloromethane is recovered via distillation (85% efficiency).
-
Catalyst reuse : Immobilized DMAP on silica gel is reused for 5 cycles without activity loss.
Challenges and Solutions
Byproduct Formation
Low Solubility in Polar Solvents
-
Issue : Precipitation during coupling reduces reaction efficiency.
-
Solution : Use DMF/THF (1:3) co-solvent system to enhance solubility.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| EDCI/HOBt coupling | Low cost, high reproducibility | Long reaction times (24 h) | High |
| Microwave irradiation | Rapid synthesis (15–30 min) | Specialized equipment required | Moderate |
| Solid-phase synthesis | Easy purification, high purity | High resin cost | Low |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide has shown promise in medicinal chemistry due to its structural similarity to other bioactive compounds. Preliminary studies indicate that it may possess:
- Anticancer Activity : The compound's structure suggests potential activity against various cancer cell lines. Similar compounds have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacology
Research indicates that compounds with similar structures can interact with neurotransmitter systems:
- Glutamate Receptors : Compounds related to this structure have been identified as antagonists at glutamate receptors, which play a crucial role in synaptic plasticity and memory .
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Biochemical Pathways
The compound may influence critical biochemical pathways related to neurotransmission and neural signaling. Its interaction with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological research.
Synthetic Methods
The synthesis of this compound typically involves multistep organic reactions:
- Condensation Reactions : Initial formation of the thiazolo[3,4-a]quinazoline core through condensation of 2-amino benzamide with thiourea.
- Nucleophilic Substitution : Introduction of phenyl and ethyl groups via nucleophilic substitution reactions.
- Optimization for Scale-Up : Industrial production may utilize continuous flow reactors for consistent reaction conditions .
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares core motifs with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties:
Key Observations :
- The thiazolo[3,4-a]quinazolinone core in the target compound distinguishes it from simpler quinazolinones (e.g., compounds 4a, 5). This fused system may enhance planarity and π-stacking interactions with biological targets.
- Unlike sulfonamide-containing analogs (e.g., 4a, 5), the target compound lacks polar sulfonamide groups, which could reduce solubility but improve membrane permeability.
- The 1-thioxo moiety may confer stronger hydrogen-bonding or metal-chelating capabilities compared to oxo or unmodified thiazole analogs.
Physicochemical Properties
- Analogs: Melting points range from 170.5°C (N-(2-ethylphenyl) derivatives) to 315.5°C (N-4-tolyl derivatives). Higher melting points in sulfonamide-containing compounds (e.g., 315.5°C for compound 8) suggest stronger intermolecular interactions due to sulfonamide polarity.
- Analogs: Yields vary from 68% (compound 9) to 91% (compound 8), with electron-donating substituents (e.g., methyl groups) improving efficiency.
Molecular Docking and Computational Insights
- The 1-thioxo-thiazoloquinazolinone core may mimic purine or pyrimidine structures, enabling competitive inhibition of nucleic acid synthesis enzymes.
Biological Activity
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activities, synthesis methods, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound belongs to the thiazoloquinazoline class, characterized by a fused thiazole and quinazoline structure. Its molecular formula is , with a molecular weight of 471.59 g/mol. The unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O2S2 |
| Molecular Weight | 471.59 g/mol |
| IUPAC Name | N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide |
| CAS Number | 1114614-27-5 |
Synthesis
The synthesis of this compound typically involves several key reactions under controlled conditions using organic solvents such as dichloromethane or ethanol. The synthetic routes focus on maximizing yield while ensuring the purity and structural integrity of the final product.
Neuropharmacological Effects
Preliminary studies suggest that this compound may modulate neurotransmission pathways, particularly through interactions with glutamate receptors and acetylcholinesterase. These interactions indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown efficacy in influencing neural signaling pathways, which could extend to this compound as well.
Anticancer Potential
Research on quinazolinone and thiazole derivatives indicates significant cytotoxic effects against various cancer cell lines. For instance, studies have evaluated the cytotoxicity of quinazolinone-thiazol hybrids against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines using MTT assays. Compounds with structural similarities to N-ethyl-2-(5-oxo...) exhibited IC50 values indicating effective inhibition of cell growth in a dose-dependent manner .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-ethyl-2-(5-oxo...), it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thiazolo[3,4-a]quinazoline | Lacks additional phenyl and ethyl groups | Less stable; lower bioactivity |
| 2-Phenylthiazole | Contains a phenyl group but lacks quinazoline structure | Different reactivity profile |
| N-Ethylthiazolium derivative | Similar thiazole framework but different substituents | Enhanced solubility; varied biological activity |
The presence of both ethyl and phenyl substituents in N-ethyl-2-(5-oxo...) contributes to its enhanced molecular stability and potential bioactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities associated with quinazoline and thiazole derivatives:
- Cytotoxicity Studies : A study found that specific derivatives demonstrated high cytotoxicity against PC3 (IC50 = 10 µM), MCF-7 (IC50 = 10 µM), and HT-29 (IC50 = 12 µM) cells. These results highlight the potential for developing new anticancer agents based on the thiazoloquinazoline scaffold .
- Antimicrobial Activity : Related compounds have shown significant antimicrobial properties against various bacterial strains, suggesting that N-ethyl derivatives may also possess similar activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thiazoloquinazolinone derivatives like N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclocondensation of intermediates such as 2-chloroacetamides with sodium azide (NaN₃) under reflux in toluene/water (8:2). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and purification via crystallization (ethanol) or extraction (ethyl acetate) .
- Key Considerations : Optimize reaction time (5–7 hours) and stoichiometry (1:1.5 ratio of chloroacetamide to NaN₃) to maximize yield.
Q. How are intermediates and final products characterized in the synthesis of such compounds?
- Analytical Techniques :
- Spectroscopy : IR (KBr tablets) for functional group identification (e.g., νmax=1670 cm⁻¹ for carbonyl), ¹H/¹³C NMR (200 MHz, TMS reference) for structural confirmation .
- Mass Spectrometry : FAB-MS to verify molecular ions (e.g., m/z=384 [M+H]⁺) .
- Elemental Analysis : Validate purity via %C, %H, %N, and %S .
Q. What role do reaction conditions (solvent, temperature, catalysts) play in heterocyclization?
- Solvent Systems : Polar aprotic solvents (e.g., ethanol, toluene) enhance cyclization efficiency. For example, concentrated H₂SO₄ facilitates thiadiazole formation at 293–298 K .
- Catalysts : Acidic conditions (e.g., H₂SO₄) promote intramolecular cyclization, while triethylamine aids in deprotonation during coupling reactions .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction parameters for thiazoloquinazolinone synthesis?
- Approach : Use factorial designs to assess variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design reduces experimental runs while quantifying interactions between parameters .
- Case Study : A Plackett-Burman design identified NaN₃ concentration and reflux time as critical factors in azide formation, achieving 97.4% yield in optimized conditions .
Q. What computational methods support the rational design of thiazoloquinazolinone derivatives?
- Quantum Chemistry : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For example, ICReDD integrates computational modeling with experimental validation to prioritize reaction conditions .
- Data Integration : Machine learning models trained on spectroscopic and crystallographic data accelerate structure-activity relationship (SAR) analysis .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Example : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) produced conflicting NMR signals. X-ray crystallography confirmed the coexistence of tautomers, necessitating dynamic NMR analysis to resolve peak splitting .
- Strategy : Cross-validate data using complementary techniques (e.g., IR + MS + elemental analysis) and consult crystallographic databases (e.g., CCDC) for reference structures .
Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
